N-(4-Acetamidophenyl)-N-methylprop-2-enamide
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Overview
Description
N-(4-Acetamidophenyl)-N-methylprop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenyl)-N-methylprop-2-enamide typically involves the reaction of 4-acetamidophenol with appropriate reagents to introduce the N-methylprop-2-enamide group. One common method involves the acetylation of 4-nitrophenol followed by reduction to 4-aminophenol, which is then reacted with acetic anhydride to form 4-acetamidophenol. This intermediate can be further reacted with N-methylprop-2-enamide under suitable conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetamidophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: N-(4-Acetamidophenyl)-N-methylprop-2-enamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of various enzymes .
Medicine: Its amide functionality and phenyl ring are common motifs in many bioactive molecules, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Acetamidophenol:
N-(4-Acetamidophenyl)-Indomethacin amide: This compound is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2), used in anti-inflammatory research.
Uniqueness: N-(4-Acetamidophenyl)-N-methylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamido group and a methylprop-2-enamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-12(16)14(3)11-7-5-10(6-8-11)13-9(2)15/h4-8H,1H2,2-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHUIXCTQFHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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